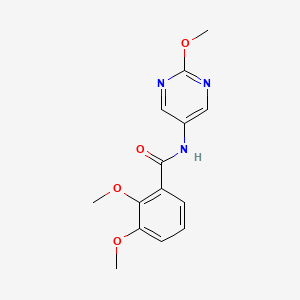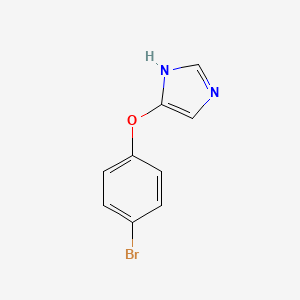![molecular formula C23H23N7O3 B2588938 (4-甲氧基苯基)(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮 CAS No. 920205-37-4](/img/structure/B2588938.png)
(4-甲氧基苯基)(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is part of the triazolopyrimidine class of compounds, which are known for their versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .科学研究应用
Anticancer Properties
This compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and survival. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it inhibits specific signaling pathways crucial for tumor progression, making it an attractive candidate for further exploration in cancer therapy .
Anti-Inflammatory Activity
The compound’s structural features indicate potential anti-inflammatory properties. It may modulate inflammatory pathways by targeting specific enzymes or receptors involved in the immune response. Preclinical studies have shown reduced inflammation in animal models, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Effects
Researchers have explored the compound’s impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neuronal receptors suggests neuroprotective potential. Studies have demonstrated attenuation of oxidative stress and protection against neuronal damage in experimental models .
Antimicrobial Activity
The compound exhibits moderate antimicrobial activity against bacteria, fungi, and parasites. It may interfere with microbial cell membranes or essential metabolic pathways. Researchers have investigated its efficacy against drug-resistant strains, emphasizing its potential as an alternative antimicrobial agent .
Analgesic Properties
Preliminary studies indicate that the compound possesses mild analgesic effects. It may modulate pain perception pathways, making it relevant for chronic pain management. However, further research is needed to establish its efficacy and safety profiles .
Metabolic Disorders
The compound’s unique structure suggests potential applications in metabolic disorders. Researchers have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity. It may hold promise for conditions like type 2 diabetes and obesity .
作用机制
Target of action
The compound “(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . Compounds in this class have been found to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The interaction of 1,2,4-triazolo[4,5-d]pyrimidines with their targets often involves the formation of hydrogen bonds and other non-covalent interactions . The specific mode of action of “(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” would depend on its particular target.
Biochemical pathways
The effects of 1,2,4-triazolo[4,5-d]pyrimidines on biochemical pathways are diverse, reflecting their wide range of targets . They can affect signal transduction pathways, metabolic pathways, and others.
Pharmacokinetics
The ADME properties of 1,2,4-triazolo[4,5-d]pyrimidines can vary widely depending on their specific structures . Factors that can influence these properties include the compound’s size, polarity, and the presence of functional groups that can undergo metabolic transformations.
Result of action
The molecular and cellular effects of 1,2,4-triazolo[4,5-d]pyrimidines can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and survival .
Action environment
The action, efficacy, and stability of 1,2,4-triazolo[4,5-d]pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
(4-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-8-6-16(7-9-18)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-4-3-5-19(14-17)33-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSIRQBCPHLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)
![1,3-Benzothiazol-6-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2588857.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)

![2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)

![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)
![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)
![(6S,7As)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)
![2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2588878.png)